REACTION_SMILES
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[CH3:22][N+:23]([CH3:24])([CH3:25])[CH3:26].[Cl-:27].[F-:21].[F:13][C:14]([F:15])([F:16])[Si:17]([CH3:18])([CH3:19])[CH3:20].[NH4+:28].[O:1]=[C:2]1[CH2:3][N:4]([C:6](=[O:7])[O:8][C:9]([CH3:10])([CH3:11])[CH3:12])[CH2:5]1.[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1>>[OH:1][C:2]1([C:14]([F:13])([F:15])[F:16])[CH2:3][N:4]([C:6](=[O:7])[O:8][C:9]([CH3:10])([CH3:11])[CH3:12])[CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CC(=O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CC(O)(C(F)(F)F)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |